5-(5-Bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole
Overview
Description
5-(5-Bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole: is a chemical compound characterized by its bromine and chlorine atoms on the phenyl ring and a methyl group on the oxadiazole ring. This compound is part of the oxadiazole family, which are known for their diverse biological and pharmaceutical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In an industrial setting, the compound is synthesized using large-scale reactors with continuous monitoring of reaction parameters. The use of automated systems ensures consistent quality and yield. Purification steps often involve recrystallization or column chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole: undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can lead to the formation of reduced analogs.
Substitution: : Substitution reactions at the bromine or chlorine positions are common, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophilic substitution reactions often use strong nucleophiles like sodium iodide (NaI) or potassium fluoride (KF).
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of various halogenated or alkylated derivatives.
Scientific Research Applications
5-(5-Bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The bromine and chlorine atoms on the phenyl ring play a crucial role in binding to these targets, leading to biological responses. The exact mechanism may vary depending on the specific application and biological system.
Comparison with Similar Compounds
5-(5-Bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole: is compared with other similar compounds, such as 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole and 5-(2-chlorophenyl)-3-methyl-1,2,4-oxadiazole . The presence of the bromine and chlorine atoms on the phenyl ring makes this compound unique in terms of its reactivity and biological activity.
List of Similar Compounds
5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole
5-(2-chlorophenyl)-3-methyl-1,2,4-oxadiazole
5-(3-bromo-4-chlorophenyl)-3-methyl-1,2,4-oxadiazole
Properties
IUPAC Name |
5-(5-bromo-2-chlorophenyl)-3-methyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c1-5-12-9(14-13-5)7-4-6(10)2-3-8(7)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBAZGGMQQJAPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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